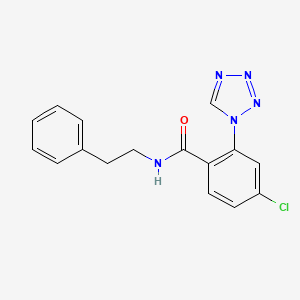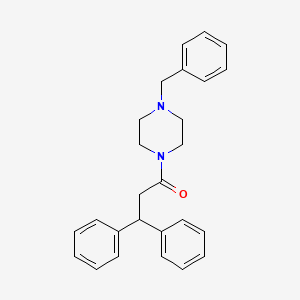
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPB and has been extensively studied for its biological and chemical properties.
Mécanisme D'action
The exact mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in various biological processes.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CPB can reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPB is its versatility in various scientific fields. CPB can be used as a building block for the synthesis of various materials and can also be studied for its potential applications in medicinal chemistry. However, one of the limitations of CPB is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of CPB. One potential direction is the further exploration of its potential applications in medicinal chemistry. CPB has shown promise as a drug candidate for the treatment of various diseases, and further studies could lead to the development of new drugs. Another potential direction is the study of CPB as a building block for the synthesis of new materials. CPB has already been used in the synthesis of various materials, and further studies could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of CPB involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with sodium azide to produce the tetrazole ring. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
CPB has been studied for its potential applications in various scientific fields. One of the most significant applications of CPB is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. CPB has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various materials.
Propriétés
IUPAC Name |
4-chloro-N-(2-phenylethyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-6-7-14(15(10-13)22-11-19-20-21-22)16(23)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRFQMXYHFUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)

![7-[(8-hydroxy-7-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120525.png)
![3-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B6120527.png)

![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6120538.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)

![5-methyl-N-({1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6120555.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)
![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)

![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)